molecular formula C9H11FO B141892 1-(2-Fluorophenyl)propan-1-ol CAS No. 156022-15-0

1-(2-Fluorophenyl)propan-1-ol

Cat. No. B141892
M. Wt: 154.18 g/mol
InChI Key: MCENMZBHIHBHPB-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)propan-1-ol is a chemical compound that is part of a broader class of organic molecules that contain fluorine atoms and hydroxyl groups. The presence of fluorine can significantly alter the physical and chemical properties of these compounds, making them of interest in various fields, including materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of fluorinated alcohols, such as 1-(2-Fluorophenyl)propan-1-ol, often involves the use of fluorinated ketones or aldehydes as starting materials. For instance, hexafluoroacetone has been used as a precursor to synthesize related compounds like 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol, where phenol reacts with hexafluoroacetone in the presence of a catalyst and solvent . This method could potentially be adapted for the synthesis of 1-(2-Fluorophenyl)propan-1-ol by using 2-fluorophenol as a starting material.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is often studied using X-ray diffraction techniques, which can reveal the arrangement of atoms in the solid state. Computational methods such as semi-empirical Austin Model-1 (AM1), SCF-MM2, and DFT/B3LYP are also employed to predict and analyze the molecular structure in different states, such as gas or solid . These methods can provide insights into the bond lengths, bond angles, and dihedral angles, which are crucial for understanding the reactivity and properties of the molecule.

Chemical Reactions Analysis

Fluorinated alcohols like 1-(2-Fluorophenyl)propan-1-ol can participate in various chemical reactions. The presence of both alcoholic and phenolic hydroxyl groups makes them versatile intermediates for further chemical transformations. For example, they can be deprotonated to form alkoxides, which can then react with other compounds to form polymers or other complex molecules . The fluorine atoms can also influence the reactivity of these compounds, as they are highly electronegative and can affect the electron distribution within the molecule.

Physical and Chemical Properties Analysis

The introduction of fluorine atoms into organic compounds typically results in changes to their physical and chemical properties. For example, fluorinated compounds often have lower melting and boiling points compared to their non-fluorinated analogs. They can also exhibit unique solubility characteristics and increased chemical and thermal stability. In the case of liquid crystals derived from related compounds, the presence of fluorine can lead to reduced melting points and influence phase transitions, such as from smectic A to chiral nematic phases . These properties are important for the design of materials with specific performance criteria.

Scientific Research Applications

  • Synthesis of Chromans : 1-(2-Fluorophenyl)propan-1-ol has been used in the synthesis of chromans. Chromans are synthesized either through chromium tricarbonyl complexes or by the action of specific rhodium cations. This demonstrates the compound's utility in organic synthesis and coordination chemistry (Houghton, Voyle, & Price, 1980).

  • Reactions of Coordinated Ligands : Further studies on 1-(2-Fluorophenyl)propan-1-ol include its reactions in the presence of potassium t-butoxide and metal alkoxides, which lead to the production of chromans and other compounds. This illustrates the compound's reactivity and potential in creating complex organic structures (Houghton, Voyle, & Price, 1983).

  • Microbial Reduction Studies : The compound has also been a subject in microbial reduction studies. The production of specific fluoro-organic compounds in high enantiomeric purity was achieved, highlighting its role in stereochemical applications and the production of enantiomerically pure substances (Bernardi et al., 1988).

  • Antimicrobial Activity : In the synthesis of antimicrobial compounds, derivatives of 1-(2-Fluorophenyl)propan-1-ol have been created and evaluated for their antimicrobial properties. This shows the compound's utility in pharmaceutical research and drug development (Nagamani et al., 2018).

  • Organometallic Chemistry : The compound has been used in the synthesis of organometallic complexes, indicating its versatility in coordination chemistry and potential applications in catalysis and material science (Bustelo et al., 2007).

  • Synthesis of Tertiary Amines : It's also involved in the synthesis of tertiary amines, demonstrating its role in creating compounds that can inhibit corrosion on carbon steel. This suggests potential applications in industrial chemistry and material protection (Gao, Liang, & Wang, 2007).

  • Kinetic Resolution in Organic Synthesis : The compound has been used in lipase-mediated kinetic resolution, a method important in the production of enantiomerically pure substances. This highlights its application in the field of green chemistry and sustainable processes (Shimizu, Sugiyama, & Fujisawa, 1996).

Safety And Hazards

According to the safety data sheet, “1-(2-Fluorophenyl)propan-1-ol” may cause skin and eye irritation and may cause respiratory irritation . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, and to use personal protective equipment .

properties

IUPAC Name

1-(2-fluorophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO/c1-2-9(11)7-5-3-4-6-8(7)10/h3-6,9,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCENMZBHIHBHPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10621321
Record name 1-(2-Fluorophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluorophenyl)propan-1-ol

CAS RN

156022-15-0
Record name 1-(2-Fluorophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 156022-15-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
T Böttcher, B Duda, N Kalinovich, O Kazakova… - Progress in Solid State …, 2014 - Elsevier
To improve the properties of rechargeable lithium ion batteries, like conductivity, SEI-formation, thermal and electrochemical stability, low and high temperature performance and safety …
Number of citations: 44 www.sciencedirect.com
C Sappino, A Mari, A Mantineo, M Moliterno… - Organic & …, 2018 - pubs.rsc.org
A study aimed at the synthesis and structure optimization of new, efficient, optically active β-amino alcohol ligands with a structure suitable for immobilization on magnetite nanoparticles …
Number of citations: 17 pubs.rsc.org
A Hayatbakhsh - 2018 - e-space.mmu.ac.uk
In the last few years, there has been a remarkable increase in the prevalence and use of New Psychoactive Substances (NPS) within the global recreational drugs market. The …
Number of citations: 2 e-space.mmu.ac.uk
KE Poremba, NT Kadunce, N Suzuki, AH Cherney… - scholar.archive.org
1. Materials and Methods S3 2. Optimization of Reaction Parameters S5 3. Ligand Preparation S7 4. Substrate Preparation S13 5. Enantioselective Reductive Cross-Coupling S16 a. …
Number of citations: 0 scholar.archive.org
J Jie, H Yang, Y Zhao, H Fu - iScience, 2023 - cell.com
Development of highly efficient and practical chiral ligands and catalysts is an eternal theme in asymmetric synthesis. Here, we report the design, synthesis, and evaluation of a new …
Number of citations: 1 www.cell.com
DS Lee, SM Chang, CY Ho, TJ Lu - Chirality, 2016 - Wiley Online Library
Chiral O,N,O‐tridentate phenol ligands bearing a camphor backbone were found to be effective chiral catalysts for the enantioselective addition of diethylzinc to aromatic aldehydes, …
Number of citations: 9 onlinelibrary.wiley.com

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